molecular formula C12H8BrF2N3O3 B3037285 6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477854-23-2

6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B3037285
CAS RN: 477854-23-2
M. Wt: 360.11 g/mol
InChI Key: PYENMUYQQFUVOD-UHFFFAOYSA-N
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Description

6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C12H8BrF2N3O3 and its molecular weight is 360.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Evaluation

6-Substituted 1,2,4-triazine-3,5(2H,4H)-diones have been synthesized and evaluated for antibacterial activity against Gram-positive and Gram-negative microorganisms. The synthesis involved reactions such as the Reformatsky-type reaction, with specific compounds showing selective inhibition activity against bacteria like Proteus vulgaris. This indicates potential applications in developing new antibacterial agents (Po-Jui Huang & Kuan-Han Lee, 2011).

Molecular Structure and Synthesis

Research has been conducted on the synthesis and characterization of derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, focusing on molecular structure analysis through techniques like X-ray diffraction and NMR spectroscopy. These studies are crucial in understanding the compound's structural properties, which can be vital in various scientific and industrial applications (L. Hwang et al., 2017).

Synthesis and Reactivity

The synthesis and reactivity of compounds related to 6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione have been explored, particularly focusing on efficient synthetic methods and the formation of novel compounds. These studies contribute to the broader understanding of the chemical properties and potential applications of this class of compounds in various scientific domains (Djamila Hikem-Oukacha et al., 2011).

Novel Synthesis Techniques

Research has also been directed towards developing novel one-pot synthesis techniques for derivatives of 1,2,4-triazine-3,5(2H,4H)-dione. These methodologies aim to streamline the synthesis process, making it more efficient and potentially more cost-effective for large-scale production (B. Thirupaiah & R. R. Vedula, 2014).

properties

IUPAC Name

6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2N3O3/c1-17-11(20)10(9(19)5-13)16-18(12(17)21)8-3-2-6(14)4-7(8)15/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYENMUYQQFUVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132771
Record name 6-(2-Bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

CAS RN

477854-23-2
Record name 6-(2-Bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477854-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
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6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
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6-(2-bromoacetyl)-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

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